DL-m-Tyrosine DL-m-Tyrosine DL-m-Tyrosine is a phenylalanine derivative.
Brand Name: Vulcanchem
CAS No.: 775-06-4
VCID: VC21538336
InChI: InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)
SMILES: C1=CC(=CC(=C1)O)CC(C(=O)O)N
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol

DL-m-Tyrosine

CAS No.: 775-06-4

Cat. No.: VC21538336

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

DL-m-Tyrosine - 775-06-4

CAS No. 775-06-4
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name 2-amino-3-(3-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)
Standard InChI Key JZKXXXDKRQWDET-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)O)CC(C(=O)O)N
Canonical SMILES C1=CC(=CC(=C1)O)CC(C(=O)O)N

Chemical Identity and Structure

Molecular Characteristics

DL-m-Tyrosine, also known as 3-hydroxyphenylalanine or 2-amino-3-(3-hydroxyphenyl)propanoic acid, is a racemic amino acid with the hydroxyl group positioned at the meta position of the phenyl ring. The compound has a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . Unlike the more common para-tyrosine (standard tyrosine) found in proteins, m-tyrosine has its hydroxyl group in the meta position of the aromatic ring, which confers different biological and chemical properties. The DL prefix indicates that the compound exists as a mixture of both D and L enantiomers, which differ in their three-dimensional configuration around the alpha carbon atom. This stereochemical characteristic is significant because biological systems typically show preference for specific enantiomers in biochemical processes.

The structural configuration of DL-m-Tyrosine includes an amino group, a carboxylic acid group, and a hydroxyphenyl side chain, creating a molecule with both hydrophilic and hydrophobic regions. The canonical SMILES notation for DL-m-Tyrosine is C1=CC(=CC(=C1)O)CC(C(=O)O)N, which represents its molecular structure in a linear format for computational chemistry purposes . This structural arrangement allows the compound to participate in various biochemical reactions, including those involving enzyme-catalyzed transformations in biological systems. The presence of both amino and carboxyl groups makes it amphoteric, capable of acting as either an acid or a base depending on the environmental pH.

Physical and Chemical Properties

DL-m-Tyrosine typically appears as an off-white to light beige crystalline powder, with specific physical characteristics that distinguish it from other amino acids . The compound exhibits a high melting point ranging from 275°C to 285°C with decomposition occurring at these elevated temperatures, indicating strong intermolecular forces in its crystal structure . This thermal stability profile is consistent with many amino acids that contain aromatic side chains. The density of DL-m-Tyrosine is approximately 1.3±0.1 g/cm³ at 20°C, and it has a calculated boiling point of 387.2±32.0°C at standard pressure .

The solubility profile of DL-m-Tyrosine shows moderate solubility in water, with measurements indicating approximately 1.43 mg/mL (7.89 mM) in aqueous solutions, often requiring ultrasonication for complete dissolution . The compound is more readily soluble in acidic solutions, such as 1M HCl, due to protonation of the amino group which increases water solubility . This solubility behavior is important for laboratory preparations and pharmaceutical formulations. The compound has a refractive index of approximately 1.614 and exhibits specific spectroscopic characteristics that are useful for analytical identification and purity assessment . When stored, DL-m-Tyrosine is hygroscopic, requiring storage under inert atmosphere at low temperatures (-20°C) for optimal stability and prevention of degradation .

Table 1: Physical and Chemical Properties of DL-m-Tyrosine

PropertyValueReference
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol
Physical FormCrystalline powder
ColorOff-white to light beige
Melting Point275-285°C (with decomposition)
Boiling Point387.2±32.0°C at 760 mmHg
Density1.3±0.1 g/cm³ (20°C)
Water Solubility1.43 mg/mL (7.89 mM)
Refractive Index1.614
Flash Point188.0±25.1°C

Biochemical Significance

Metabolic Pathways

Applications and Uses

Pharmaceutical Applications

In the pharmaceutical sector, DL-m-Tyrosine serves as an important precursor in the synthesis of various medications, particularly those targeting neurological disorders. The compound's role as a potential precursor in neurotransmitter production makes it valuable for creating drugs that modulate dopaminergic pathways . These applications include medications for Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and certain forms of depression where catecholamine levels play a significant role in pathophysiology. The stereochemical properties of DL-m-Tyrosine allow pharmaceutical researchers to explore different pharmacological profiles depending on which enantiomer predominates in a formulation, potentially leading to medications with enhanced specificity and reduced side effects.

The compound's relatively stable nature and defined metabolic pathways make it suitable for controlled-release formulations and targeted drug delivery systems. Pharmaceutical preparations containing DL-m-Tyrosine often require specific formulation techniques to enhance bioavailability and ensure consistent therapeutic effects. The compound's moderate water solubility presents both challenges and opportunities in pharmaceutical development, necessitating careful consideration of excipients and delivery systems. Additionally, the biological activities attributed to DL-m-Tyrosine, including its potential antioxidant properties, make it a candidate for multimodal therapeutic approaches where both the parent compound and its metabolites may contribute to the desired clinical effects.

Nutritional Supplements

The nutritional supplement industry highlights DL-m-Tyrosine's potential benefits for neurotransmitter balance and stress adaptation, marketing products containing this compound to diverse consumer segments. These applications leverage the compound's biochemical properties while navigating regulatory frameworks that distinguish dietary supplements from pharmaceutical products. The bioavailability of DL-m-Tyrosine in oral supplement formulations depends on various factors, including gastric pH, food interactions, and individual metabolic variations, which supplement manufacturers must consider when developing effective products. The growing consumer interest in cognitive enhancement and mental well-being continues to drive research into optimal dosing, timing, and combinations of DL-m-Tyrosine in nutritional supplement applications.

Industrial and Research Applications

Beyond pharmaceuticals and nutritional supplements, DL-m-Tyrosine finds applications in the food industry as a flavor enhancer and functional food ingredient . The compound's incorporation into functional foods aims to provide health benefits beyond basic nutrition, appealing to health-conscious consumers seeking value-added food products. In the cosmetics industry, DL-m-Tyrosine is utilized for its antioxidant properties, contributing to products designed to improve skin health and combat signs of aging . These diverse commercial applications demonstrate the versatility of this amino acid across multiple consumer product categories.

In research settings, DL-m-Tyrosine serves as an important tool for understanding protein synthesis, enzyme functions, and metabolic pathways . Biochemical studies utilizing this compound have contributed to advancements in various scientific fields, including neurochemistry, metabolomics, and protein science. The compound's defined structure and reactivity make it valuable for developing analytical methods, enzyme assays, and cellular models relevant to both basic science and applied research. Academic and industrial laboratories utilize DL-m-Tyrosine as a reference standard, building block for peptide synthesis, and probe for investigating amino acid transport systems and metabolism, highlighting its continued importance in the research community.

AspectRecommendationReference
Storage Temperature-20°C freezer
AtmosphereUnder inert gas
Personal ProtectionGloves, eye protection, respiratory protection
Hazard ClassificationSkin irritant (Category 2), Eye irritant (Category 2)
Specific WarningsMay cause respiratory irritation
HygroscopicityYes - protect from moisture
First Aid (Skin)Wash thoroughly with soap and water
First Aid (Eyes)Rinse cautiously with water for several minutes

After handling DL-m-Tyrosine, thorough washing procedures should be implemented to remove any residual material from skin or work surfaces . Laboratory and manufacturing protocols should include specific waste disposal guidelines that comply with local regulations for chemical waste management. When preparing solutions, researchers should select appropriate solvents based on the intended application, with awareness that solubility varies significantly depending on pH and solvent polarity . For long-term storage of stock solutions, separation into single-use aliquots is recommended to avoid repeated freezing and thawing cycles that can degrade the compound . These handling and storage recommendations ensure both safety and preservation of the compound's chemical integrity for research and industrial applications.

Research Findings

Biochemical Mechanisms

Research into the biochemical mechanisms underlying DL-m-Tyrosine's conversion to dopamine has elucidated several enzymatic pathways and regulatory factors. Studies suggest that the compound undergoes hydroxylation at the para position relative to the existing hydroxyl group, creating a dihydroxy intermediate that is subsequently decarboxylated to form dopamine. This metabolic pathway involves enzymes that typically process aromatic amino acids, demonstrating the biochemical flexibility of these enzymatic systems. The stereoselectivity of these enzymes often results in preferential metabolism of the L-enantiomer, consistent with the general preference for L-amino acids in mammalian biochemistry.

The efficiency of conversion from DL-m-Tyrosine to dopamine appears to be influenced by various factors, including enzyme availability, cofactor status, and competing metabolic pathways. Research has shown that this conversion pathway may become particularly significant under conditions where the conventional tyrosine-to-dopamine pathway is compromised or saturated. This metabolic flexibility could have implications for understanding disorders involving catecholamine dysregulation and developing novel therapeutic approaches. The ongoing research into these biochemical mechanisms continues to refine our understanding of aromatic amino acid metabolism and its relationship to neurotransmitter synthesis, with potential applications in neurological and psychiatric research.

ParameterSpecificationAnalytical MethodReference
AppearanceWhite to light beige crystalline powderVisual inspection
IdentificationConforms to reference standardInfrared spectroscopy
Water Content≤0.5%Karl Fischer titration
Purity≥98.0%Titration with HClO₄
Purity Grade Options98%-98.5%Various

Commercial suppliers provide DL-m-Tyrosine in various package sizes, from research quantities of a few grams to bulk industrial quantities, accommodating diverse user needs . The compound is typically packaged in moisture-resistant containers to maintain quality during shipping and storage. Suppliers often provide certificates of analysis that document specific batch characteristics, including actual measured purity, appearance, and compliance with pharmacopeial or other quality standards. These quality control measures ensure consistency across batches and applications, facilitating reproducible research and reliable industrial processes that utilize this compound.

Industrial Production Methods

Industrial production of DL-m-Tyrosine typically employs chemical synthesis methods starting from appropriate precursors, with subsequent purification steps to achieve the desired quality specifications. These synthetic approaches often involve the preparation of racemic mixtures, containing both D and L enantiomers, which is reflected in the DL designation. Alternative production methods, including enzymatic or fermentation-based approaches, are areas of ongoing research and development in the chemical industry. These biological production methods may offer advantages in terms of environmental impact and stereoselectivity, potentially enabling more efficient production of specific enantiomers.

The purification processes employed in industrial production typically include crystallization steps that exploit solubility differences to remove impurities and achieve the high purity levels required for research and pharmaceutical applications. Additional purification techniques such as ion exchange chromatography may be employed for higher-grade products. Quality control in the production process involves various analytical methods, including high-performance liquid chromatography (HPLC), mass spectrometry, and spectroscopic techniques, to ensure the final product meets established specifications. Continuous improvements in production methods focus on enhancing yield, purity, and sustainability, reflecting the ongoing evolution of chemical manufacturing technologies for specialty amino acids like DL-m-Tyrosine.

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